molecular formula C9H14O B14068359 3,3-Diethenyl-4-penten-1-ol

3,3-Diethenyl-4-penten-1-ol

Cat. No.: B14068359
M. Wt: 138.21 g/mol
InChI Key: ZHGQMTYAZWEIKQ-UHFFFAOYSA-N
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Description

3,3-Diethenyl-4-penten-1-ol is an organic compound characterized by its unique structure, which includes two ethenyl groups attached to the third carbon of a penten-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethenyl-4-penten-1-ol typically involves the olefination of aldehydes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale olefination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or ruthenium complexes can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethenyl-4-penten-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The double bonds can be hydrogenated to form saturated alcohols using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst at room temperature and pressure.

    Substitution: Thionyl chloride in pyridine at low temperatures.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

3,3-Diethenyl-4-penten-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diethenyl-4-penten-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Uniqueness: 3,3-Diethenyl-4-penten-1-ol is unique due to its dual ethenyl groups, which confer distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3,3-bis(ethenyl)pent-4-en-1-ol

InChI

InChI=1S/C9H14O/c1-4-9(5-2,6-3)7-8-10/h4-6,10H,1-3,7-8H2

InChI Key

ZHGQMTYAZWEIKQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCO)(C=C)C=C

Origin of Product

United States

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